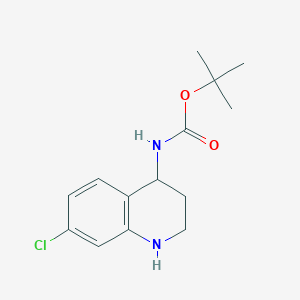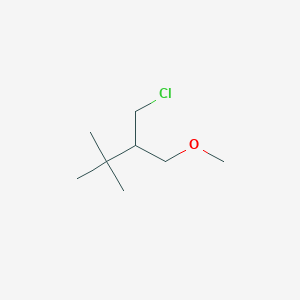
2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane is an organic compound with a unique structure that includes a chloromethyl group, a methoxy group, and a dimethylbutane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane typically involves the chloromethylation of 1-methoxy-3,3-dimethylbutane. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of chloromethyl methyl ether, which is a hazardous substance.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of amines, thiols, or other substituted derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Industrial Chemistry: Employed in the production of specialty chemicals and reagents.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane involves its reactivity due to the presence of the chloromethyl and methoxy groups. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack. The methoxy group can participate in various reactions, including oxidation and substitution, influencing the overall reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Chloromethyl Methyl Ether: Used in similar chloromethylation reactions.
Methoxymethyl Chloride: Another compound with a methoxy and chloromethyl group.
Dimethylbutane Derivatives: Compounds with similar alkane backbones but different functional groups.
Uniqueness
2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H17ClO |
|---|---|
Peso molecular |
164.67 g/mol |
Nombre IUPAC |
1-chloro-2-(methoxymethyl)-3,3-dimethylbutane |
InChI |
InChI=1S/C8H17ClO/c1-8(2,3)7(5-9)6-10-4/h7H,5-6H2,1-4H3 |
Clave InChI |
LEYWVYYJYVHMHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(COC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


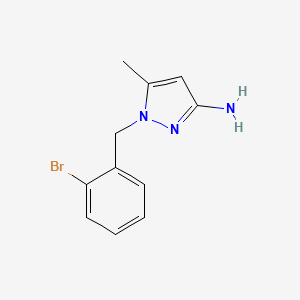
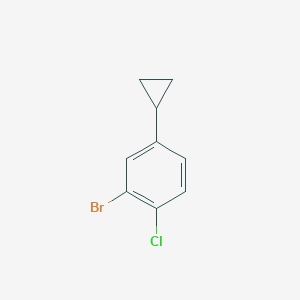
![2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175824.png)
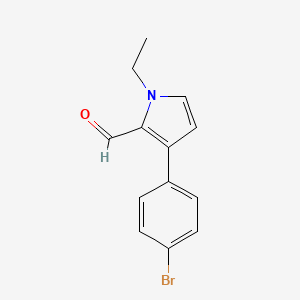

![3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13175844.png)
![7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13175846.png)
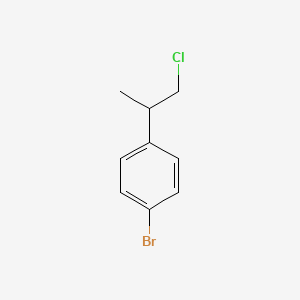
![4-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13175864.png)
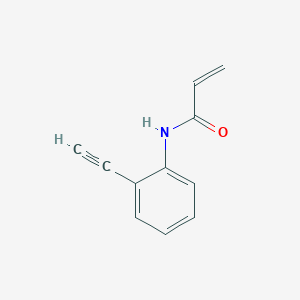
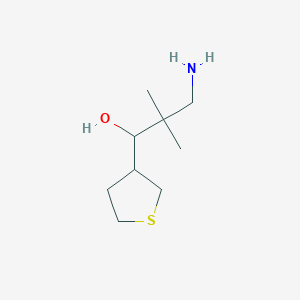
amino}cyclopropane-1-carboxylic acid](/img/structure/B13175879.png)
